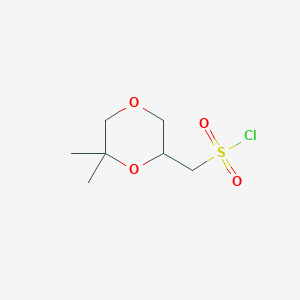

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPWFZMMEJJFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and in the study of biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related molecules:

*Note: The molecular formula for the target compound is inferred from structural analysis, as lists C12H16O3, which conflicts with the sulfonyl chloride group.

Reactivity and Stability

- Target Compound : The sulfonyl chloride group confers high electrophilicity, making it reactive toward nucleophiles like amines or alcohols. The 1,4-dioxane ring may enhance solubility in polar aprotic solvents compared to aliphatic sulfonyl chlorides. However, the electron-withdrawing ether oxygens could slightly deactivate the sulfonyl chloride toward substitution .

- Sulfonamide Derivatives (e.g., ) : Sulfonamides are significantly less reactive than sulfonyl chlorides, as the -NH2 group replaces the chloride. This stability is advantageous in pharmaceuticals, where prolonged shelf life and metabolic resistance are critical .

- Sulfonylurea Herbicides (e.g., ) : These compounds stabilize the sulfonyl group via conjugation with urea and triazine moieties, reducing reactivity. Their mode of action relies on enzymatic inhibition rather than direct chemical reactivity .

Patent and Literature Landscape

- In contrast, sulfonamide pharmaceuticals and sulfonylurea herbicides are well-documented, reflecting their commercial and academic importance .

Biological Activity

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C7H13ClO4S and a molecular weight of approximately 228.69 g/mol. Its structure includes a six-membered dioxane ring and a methanesulfonyl chloride functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of a suitable dioxane precursor with methanesulfonyl chloride in the presence of a base such as pyridine. This method allows for the selective introduction of the methanesulfonyl group while maintaining the integrity of the dioxane structure.

The methanesulfonyl chloride group is electrophilic, facilitating nucleophilic attacks from amino acids or other nucleophiles in biological systems. This reactivity is crucial for understanding how such compounds can modify biomolecules and influence biological pathways.

Biological Studies

Research indicates that derivatives synthesized from (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride exhibit significant biological activities. For instance, compounds derived from this precursor have been tested for anti-arrhythmic properties using calcium chloride models. In one study, three out of ten derivatives demonstrated anti-arrhythmic activity with a maximum anti-arrhythmic index (AI) of 3.9.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals diverse biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | Structure | Different substitution pattern on the dioxane ring |

| Methanesulfonic acid | Structure | Lacks the dioxane ring; simpler structure |

| 2-Methylsulfonylethanol | Structure | Contains an ethanol moiety instead of dioxane |

These compounds differ primarily in their substitution patterns and functional groups, influencing their biological activity.

Case Studies

Several studies have highlighted the biological effects of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride:

- Anti-arrhythmic Activity : In a study using calcium chloride models, derivatives exhibited varying degrees of anti-arrhythmic activity. The findings suggest potential therapeutic applications in cardiovascular medicine.

- Cell Proliferation Inhibition : Related compounds have shown effectiveness in inhibiting tumor cell proliferation. For example, studies on similar sulfonamide derivatives indicated significant cytotoxic effects against various cancer cell lines .

- Biochemical Pathway Modulation : The compound's ability to interact with specific molecular targets suggests it may influence various biochemical pathways, potentially leading to diverse therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its sulfonyl chloride reactivity, strict safety measures are required:

- Use personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from heat sources and ignition points .

- Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/sparks), and P102 (keep from children) .

- Contingency Planning : In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste.

Q. What analytical techniques are suitable for verifying the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the dioxane ring and sulfonyl chloride groups.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 227.05033 [M+H]+ and adducts (e.g., [M+Na]+ at m/z 249.03227) .

- Collision Cross-Section (CCS) Analysis : Compare predicted CCS values (e.g., 146.7 Ų for [M+H]+) with experimental ion mobility data .

Q. How can researchers synthesize (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride?

- Methodological Answer :

- Step 1 : Prepare the dioxane precursor via acid-catalyzed cyclization of diols with acetone.

- Step 2 : Functionalize the methyl group via chlorosulfonation using ClSOH or SOCl under anhydrous conditions.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts.

Advanced Research Questions

Q. How does steric hindrance from the 6,6-dimethyl-dioxane moiety influence nucleophilic substitution reactions?

- Methodological Answer :

- The dimethyl groups create a bulky environment, slowing reactions with sterically demanding nucleophiles (e.g., tertiary amines).

- Experimental Design : Compare reaction rates with analogous non-methylated sulfonyl chlorides using kinetic studies (e.g., UV-Vis monitoring).

- Data Analysis : Use Hammett plots to correlate steric parameters (e.g., Taft constants) with reactivity trends .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the sulfonyl group).

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at low temperatures to "freeze" conformational changes.

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and identify low-energy conformers .

Q. How can this compound be incorporated into covalent organic frameworks (COFs) for material science applications?

- Methodological Answer :

- Linker Design : Utilize the sulfonyl chloride as a reactive site for condensation with boronic acids or amines (e.g., COF-1/COF-5 synthesis protocols) .

- Optimization : Adjust solvent polarity (e.g., mesitylene/dioxane mixtures) to control crystallinity and pore size.

- Characterization : Validate framework integrity via powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) surface area analysis.

Q. What computational approaches predict the stability of this compound under varying pH or temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous environments.

- Thermogravimetric Analysis (TGA) : Experimentally validate thermal stability predictions (e.g., decomposition above 150°C).

- Data Integration : Cross-reference computational results with experimental IR spectra to identify degradation products .

Contradiction Analysis

- Literature Gap : No peer-reviewed studies or patents directly reference this compound, complicating comparative analyses . Mitigate by extrapolating data from structurally similar sulfonyl chlorides (e.g., (4-Cyclohexylphenyl)methanesulfonyl chloride) .

- Reactivity Discrepancies : If observed reaction yields deviate from predictions, conduct control experiments to isolate variables (e.g., moisture sensitivity vs. steric effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.